molecular formula C10H13NO2S B2691797 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline CAS No. 71173-39-2

1-methanesulfonyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2691797
CAS No.: 71173-39-2
M. Wt: 211.28
InChI Key: ZOPZYWPRKRGGTC-UHFFFAOYSA-N
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Description

1-methanesulfonyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H13NO2S. It is characterized by a tetrahydroquinoline core structure substituted with a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline can be synthesized through the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for scalability, such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrahydroquinoline ring can be reduced to form more saturated derivatives.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the regulation of immune responses and inflammation . The binding of the compound to the receptor inhibits its activity, leading to downstream effects on gene expression and cellular function.

Comparison with Similar Compounds

Uniqueness: 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This functional group enhances its potential as a pharmacophore in drug design and as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZYWPRKRGGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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